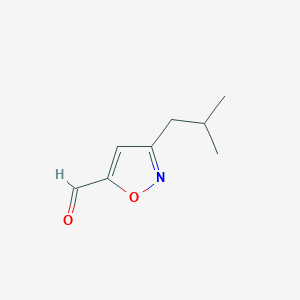![molecular formula C9H6N4O B054514 [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one CAS No. 111339-86-7](/img/structure/B54514.png)
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound exhibits a variety of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. In
Wirkmechanismus
The mechanism of action of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have GABAergic activity, which may contribute to its anticonvulsant effects.
Biochemische Und Physiologische Effekte
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one exhibits a variety of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have GABAergic activity, which may contribute to its anticonvulsant effects. In addition, [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one has been shown to have anticancer, anti-inflammatory, and antinociceptive properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one is its broad range of biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to administer in vivo. In addition, the mechanism of action of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one is not fully understood, which may make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one. One direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer, depression, anxiety, and epilepsy. Another direction is the study of the mechanism of action of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one, which may lead to the development of new drugs with improved efficacy and fewer side effects. Finally, the study of the structure-activity relationship of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one may lead to the development of new compounds with improved biological activities.
Synthesemethoden
The synthesis of [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one can be achieved through a variety of methods, including the reaction of 2-aminobenzonitrile with hydrazine hydrate followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 2-aminobenzonitrile with triethylorthoformate and hydrazine hydrate, followed by cyclization with acetic anhydride. These methods have been reported in the literature and have been used to synthesize [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one with high yield and purity.
Wissenschaftliche Forschungsanwendungen
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a variety of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. It has also been shown to have anticancer, anti-inflammatory, and antinociceptive properties. These properties make [1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
111339-86-7 |
|---|---|
Produktname |
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one |
Molekularformel |
C9H6N4O |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
5H-triazolo[1,5-a]quinoxalin-4-one |
InChI |
InChI=1S/C9H6N4O/c14-9-8-5-10-12-13(8)7-4-2-1-3-6(7)11-9/h1-5H,(H,11,14) |
InChI-Schlüssel |
NOJMPWMKTZLWBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C3=CN=NN23 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=O)C3=CN=NN23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



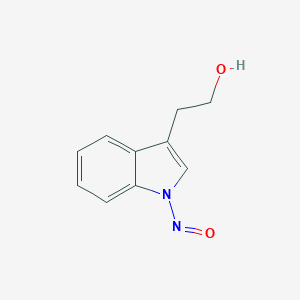
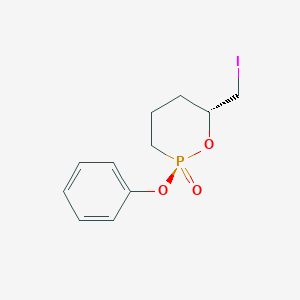
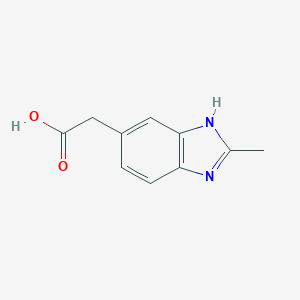
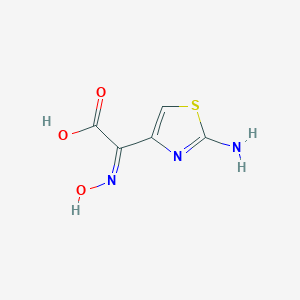
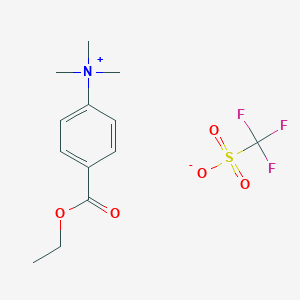
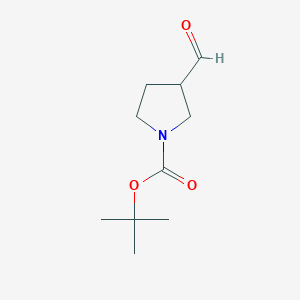
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
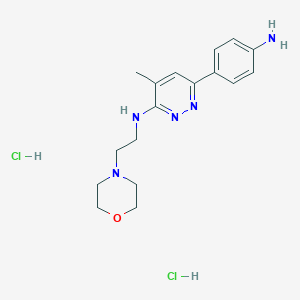
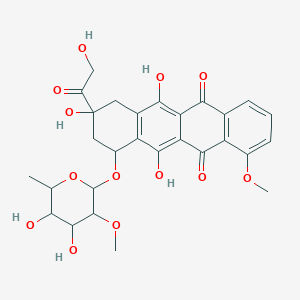
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
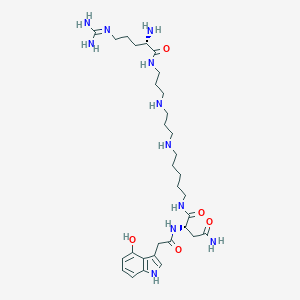
![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)
